molecular formula C47H40F6N6O5 B12783513 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)- CAS No. 183856-69-1

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)-

Cat. No.: B12783513
CAS No.: 183856-69-1
M. Wt: 882.8 g/mol
InChI Key: HPZHVLWFMURXBI-VNXDFUDDSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)- involves several stepsReaction conditions often involve the use of dichloromethane as a solvent and triphenylphosphine as a reagent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The trifluoromethyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include dibromotriphenylphosphorane and carbon tetrabromide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-(5-(trifluoromethyl)-2-pyridinyl)- include other benzamide derivatives and diazepine-based compounds. These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzamide, diazepine, and pyridinyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

183856-69-1

Molecular Formula

C47H40F6N6O5

Molecular Weight

882.8 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-[[5-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide

InChI

InChI=1S/C47H40F6N6O5/c48-46(49,50)35-17-19-39(54-25-35)56-43(62)33-15-7-13-31(21-33)27-58-37(23-29-9-3-1-4-10-29)41(60)42(61)38(24-30-11-5-2-6-12-30)59(45(58)64)28-32-14-8-16-34(22-32)44(63)57-40-20-18-36(26-55-40)47(51,52)53/h1-22,25-26,37-38,41-42,60-61H,23-24,27-28H2,(H,54,56,62)(H,55,57,63)/t37-,38-,41+,42+/m1/s1

InChI Key

HPZHVLWFMURXBI-VNXDFUDDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)C(F)(F)F)CC5=CC(=CC=C5)C(=O)NC6=NC=C(C=C6)C(F)(F)F)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)C(F)(F)F)CC5=CC(=CC=C5)C(=O)NC6=NC=C(C=C6)C(F)(F)F)CC7=CC=CC=C7)O)O

Origin of Product

United States

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